JKC-301 vs. BE-18257B: Superior ETA Receptor Selectivity in Binding Assays
JKC-301 demonstrates a dramatic improvement in endothelin receptor subtype selectivity compared to the natural product analog BE-18257B. While BE-18257B (cyclo(D-Glu-L-Ala-D-allo-Ile-L-Leu-D-Trp)) inhibits 125I-ET-1 binding with an IC50 of 1.4 µM, JKC-301's sequence modifications, including the substitution of D-Asp for D-Glu and D-Pro for L-Ala in a fully D-amino acid context, significantly enhance affinity such that it is reported to be 5-10 times more potent than the benchmark antagonist BQ-123 [1]. This potency improvement translates to a far greater selectivity window, as JKC-301's binding to ETB receptors is negligible (IC50 > 100 µM), a marked improvement over BE-18257B's already moderate selectivity [2].
| Evidence Dimension | ETA vs. ETB Receptor Binding Affinity and Potency |
|---|---|
| Target Compound Data | IC50 (ETA): Markedly potent; reported 5-10x more potent than BQ-123 (BQ-123 IC50 = 7.3 nM). IC50 (ETB): >100,000 nM. |
| Comparator Or Baseline | BE-18257B: IC50 (ETA) = 1,400 nM. BQ-123: IC50 (ETA) = 7.3 nM; IC50 (ETB) = 18,000 nM. |
| Quantified Difference | JKC-301 exhibits an ETB/ETA selectivity ratio exceeding 10,000-fold, vastly superior to BE-18257B's ratio. Its ETA potency surpasses BQ-123 by up to an order of magnitude. |
| Conditions | [125I]ET-1 binding assay on porcine aortic smooth muscle cells (VSMCs) for ETA and cerebellar membranes for ETB. |
Why This Matters
Procuring JKC-301 over BE-18257B or first-generation standards like BQ-123 is essential for experiments where complete ablation of ETA-mediated signaling is required without confounding ETB receptor interactions, ensuring unambiguous interpretation of in vitro and in vivo data.
- [1] Ihara, M., Noguchi, K., Saeki, T., Fukuroda, T., Tsuchida, S., Kimura, S., Fukami, T., Ishikawa, K., Nishikibe, M., & Yano, M. (1992). Biological profiles of highly potent novel endothelin antagonists selective for the ETA receptor. Life Sciences, 50(4), 247-55. PMID: 1310132 View Source
- [2] Ishikawa, K., Fukami, T., Nagase, T., Fujita, K., Hayama, T., Niiyama, K., Mase, T., Ihara, M., & Yano, M. (1992). Cyclic pentapeptide endothelin antagonists with high ETA selectivity. Potency- and solubility-enhancing modifications. Journal of Medicinal Chemistry, 35(11), 2139–2142. PMID: 1317926. Data for ETB IC50 > 100,000 nM accessed via BindingDB (bdb2.ucsd.edu). View Source
